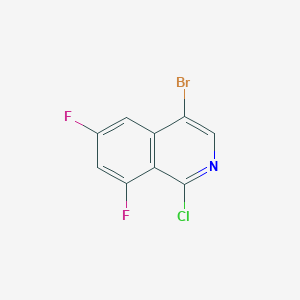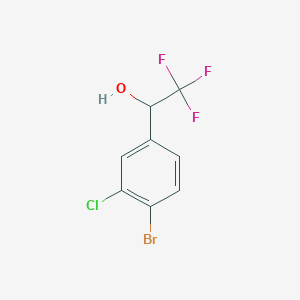
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
4-(Trifluoromethyl)benzyl Bromide is a useful building block. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is C8H7F3O . The molecular weight is 176.1358 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . These include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Physical And Chemical Properties Analysis
The density of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is 1.3±0.1 g/cm3 . The boiling point is 213.7±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 47.6±3.0 kJ/mol . The flash point is 100.6±0.0 °C . The index of refraction is 1.463 . The molar refractivity is 37.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Regioselectivity in Metalation
- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, similar in structure to the compound , undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium 2,2,6,6-tetramethylpiperidide. This process allows for positional ambiguities to be exploited, establishing optional site selectivities (Mongin, Desponds, & Schlosser, 1996).
Selective Reduction of Alcohols
- In the presence of chlorodiphenylsilane and a catalytic amount of indium trichloride, benzylic alcohols, similar to 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl alcohol, are reduced to corresponding alkanes. This method shows high chemoselectivity for the hydroxyl group, not affecting other sensitive functional groups (Yasuda et al., 2001).
Synthesis of Fluorine Compounds
- The Grignard reaction with halothane and aldehydes in the presence of zinc produces compounds like α-(1-chloro-2,2,2-trifluoroethyl)alcohols under mild conditions (Takagi et al., 1996).
Functionalization of Benzene Derivatives
- 1,3-Bis(trifluoromethyl)benzene was metalated and carboxylated at position 2, subsequently converted into benzyl alcohol, demonstrating a pathway for functionalizing benzene derivatives (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Perfluorostyrene
- The synthesis of perfluorostyrene begins with the Grignard reagent reaction with bromopentafluorobenzene, forming alcohols like 2,3,4,5,6-pentafluoro-α-(trifluoromethyl) benzyl alcohol, which can be converted into perfluorostyrene (Antonucci & Wall, 1963).
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with biological targets that can facilitate such reactions.
Mode of Action
The compound’s mode of action involves interactions at the benzylic position. It can undergo free radical reactions, nucleophilic substitution, and oxidation . The initiating step in a free radical reaction involves the loss of a bromo atom, leaving behind a radical that can interact with other molecules . In nucleophilic substitution reactions, the compound can react via an SN1 or SN2 pathway, depending on the nature of the benzylic halides .
Action Environment
The action of 4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by factors such as temperature, pH, and the presence of other reactive species . These factors can influence the compound’s efficacy and stability.
Safety and Hazards
4-Bromo-3-chloro-alpha-(trifluoromethyl)benzyl Alcohol is toxic in contact with skin . It is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. It should not be breathed in or ingested .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRMRHIHIKXJGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

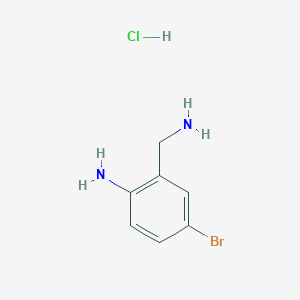
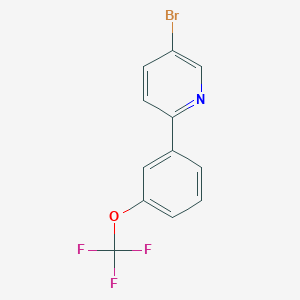


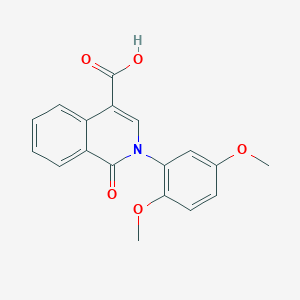
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
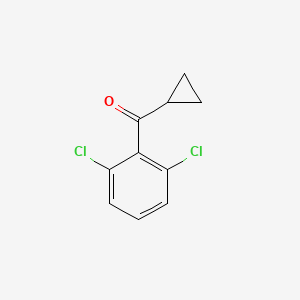
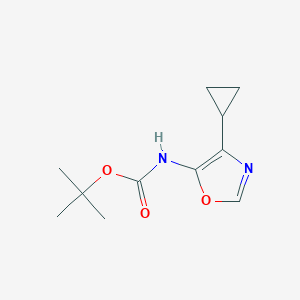
![6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1381371.png)
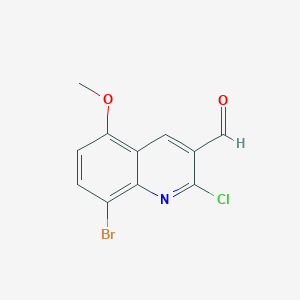

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)
